

Validating the Anabolic Activity of YK11 in a Mouse Model: A Comparative Guide

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Compound of Interest

Compound Name: YK11

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This guide provides an objective comparison of the anabolic activity of the novel selective androgen receptor modulator (SARM) **YK11** with other anabolic agents in mouse models. The information is compiled from preclinical studies to assist in the evaluation and design of future research.

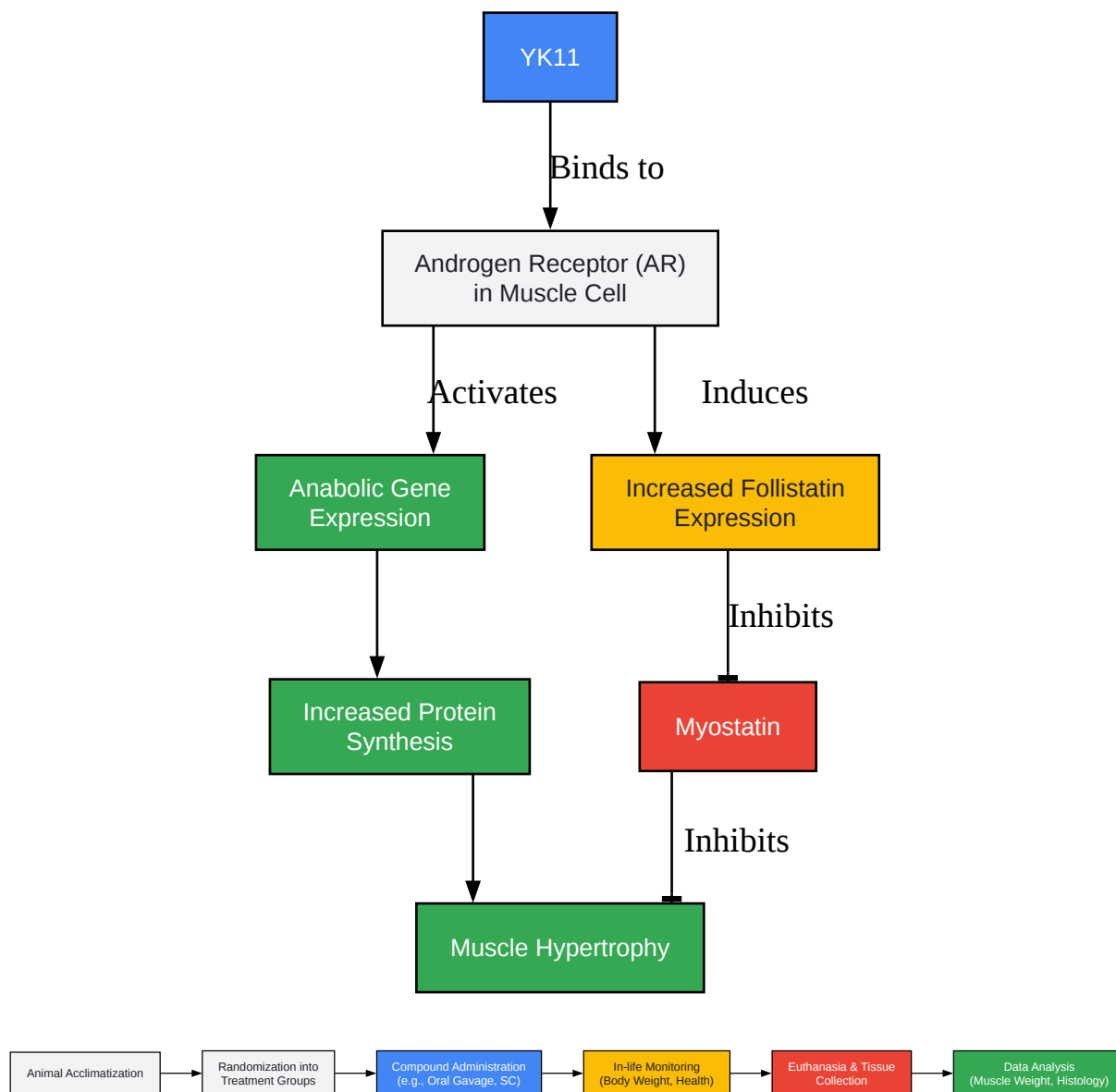
Executive Summary

YK11 is a unique steroidal SARM that has garnered significant interest for its dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and, notably, as a myostatin inhibitor by increasing the expression of follistatin.^[1] Myostatin is a protein that negatively regulates muscle growth; its inhibition is a key strategy for promoting muscle hypertrophy.^[1] This guide compares the available preclinical data on **YK11**'s anabolic effects in mice to those of another popular SARM, RAD-140 (Testolone), and the benchmark anabolic androgenic steroid, Testosterone Enanthate. While in vitro studies strongly support the anabolic potential of **YK11**, in vivo data in healthy mouse models remains limited.

Mechanism of Action: YK11 Signaling Pathway

YK11 exerts its anabolic effects through two primary pathways. Firstly, it binds to the androgen receptor in muscle tissue, initiating a cascade of events that promote protein synthesis. Secondly, and distinctly from many other SARMs, **YK11** upregulates the expression of

follistatin.[2] Follistatin, in turn, binds to and inhibits myostatin, effectively removing a natural brake on muscle growth.



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References

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